molecular formula C10H20O B7771125 (-)-Menthol CAS No. 98167-53-4

(-)-Menthol

Cat. No.: B7771125
CAS No.: 98167-53-4
M. Wt: 156.26 g/mol
InChI Key: NOOLISFMXDJSKH-KXUCPTDWSA-N
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Description

L-Menthol (CAS 2216-51-5), a key monocyclic monoterpene found in mint oils, is a versatile compound of significant interest in pharmacological and biological research . It is widely recognized for its ability to selectively activate and modulate the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a primary sensor for innocuous cool temperatures and a key player in nociception . This mechanism underpins its well-documented analgesic properties, where it has been shown to attenuate mechanical allodynia and thermal hyperalgesia in models of neuropathic and inflammatory pain, an effect mediated through TRPM8 activation and subsequent central group II/III metabotropic glutamate receptors with endogenous κ-opioid signaling pathways . Beyond its analgesic applications, L-Menthol exhibits a broad spectrum of research-relevant biological activities, including anti-inflammatory, antibacterial, and neuroprotective effects . Recent investigations also highlight its potential in cancer research, where it has been studied for its ability to enhance growth inhibition in certain cell lines in combination with other compounds . The structure-activity relationship (SAR) of menthol is a critical area of study, with molecular modifications at sites like the C3 hydroxyl group leading to derivatives with enhanced potency, selectivity, and novel applications in areas such as insect repellency . This compound appears as a white crystalline solid with a characteristic minty odor and cooling sensation . It has a molecular weight of 156.27 g/mol and a melting point of 41-45 °C, and it is insoluble in water but highly soluble in alcohols, oils, and chloroform . Researchers utilize L-Menthol as a valuable tool for probing TRPM8 channel function, developing novel pain management strategies, and exploring new therapeutic agents across various disease models. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol
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InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m1/s1
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InChI Key

NOOLISFMXDJSKH-KXUCPTDWSA-N
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Canonical SMILES

CC1CCC(C(C1)O)C(C)C
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Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
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Molecular Formula

C10H20O
Record name D,L-MENTHOL
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DSSTOX Substance ID

DTXSID1020805, DTXSID1022180
Record name dl-Menthol
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Molecular Weight

156.26 g/mol
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Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Other Solid; Pellets or Large Crystals, Liquid; Other Solid; Pellets or Large Crystals, Solid with an odor of peppermint; [Merck Index] Colorless crystalline solid; [Sigma-Aldrich MSDS], Solid, colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

421 °F at 760 mmHg (NTP, 1992), 212 °C
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Flash Point

196 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Very sol in alcohol, chloroform, ether, petroleum ether; freely sol in glacial acetic acid, liquid petrolatum, VERY SOLUBLE IN ACETONE, BENZENE, In water, 456 mg/l @ 25 °C, 0.49 mg/mL at 25 °C, very soluble in alcohol and volatile oils; slightly soluble in water
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.890, 0.901 (20°); 0.891 (30°)
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Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg]
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Color/Form

Crystals or granules

CAS No.

89-78-1, 2216-51-5, 98167-53-4
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Melting Point

100 °F (NTP, 1992), 41-43 °C, 43 °C
Record name D,L-MENTHOL
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Record name Levomenthol
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Record name (L)-MENTHOL
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Record name Menthol
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Scientific Research Applications

Medical Applications

l-Menthol has been extensively studied for its analgesic properties and therapeutic effects in various medical conditions.

Analgesic Effects

Research has demonstrated that l-menthol activates transient receptor potential melastatin 8 (TRPM8) channels, leading to analgesia in response to thermal stimuli. A study found that topical application of l-menthol significantly reduced pain perception in patients with neuropathic pain, indicating its potential for pain management .

Case Study: Topical Application on Pain Relief

  • Objective: To assess the analgesic effects of l-menthol.
  • Method: Participants received topical application of l-menthol before pain stimulus.
  • Results: Significant reduction in pain scores compared to control .

Gastrointestinal Applications

l-Menthol has shown promise in gastrointestinal applications, particularly as an antiperistaltic agent during endoscopic procedures. A study demonstrated that intragastric administration of l-menthol significantly suppressed gastric peristalsis, making endoscopic examinations easier and more comfortable for patients .

Case Study: Antiperistaltic Effect During Endoscopy

  • Objective: Evaluate the impact of l-menthol on gastric peristalsis.
  • Method: Patients received either l-menthol or placebo during endoscopy.
  • Results: The l-menthol group exhibited significantly lower contraction rates and improved ease of examination compared to the placebo group .

Food and Beverage Industry

l-Menthol is widely used in the food and beverage industry due to its refreshing flavor and aroma. It is a common ingredient in products such as chewing gum, mints, and beverages.

Application Description
ConfectioneryUsed in mints and chewing gums for flavoring
BeveragesAdded for a refreshing taste
Oral Care ProductsCommonly found in toothpaste and mouthwash

Cosmetic Applications

In cosmetics, l-menthol is valued for its cooling effect and pleasant fragrance. It is commonly included in products like lotions, creams, and aftershaves to provide a soothing sensation.

Skin Care Products

l-Menthol is used in topical formulations for its antipruritic properties, helping to relieve itching and irritation.

Product Type Functionality
Aftershave ProductsRelieves razor burn
Lotions/CreamsProvides cooling sensation

Industrial Applications

Beyond consumer products, l-menthol finds applications in various industrial sectors.

Fragrance Industry

l-Menthol is utilized in perfumery to enhance floral notes and create refreshing scents.

Pesticide Use

It has been explored as a natural pesticide against specific pests, such as tracheal mites affecting honey bees .

Mechanism of Action

l-Menthol exerts its effects primarily by activating cold-sensitive TRPM8 receptors in the skin, which are responsible for the cooling sensation. It also influences various ion channels, including voltage-gated and ligand-gated ion channels, altering cellular excitability . Additionally, l-menthol has analgesic properties through kappa-opioid receptor agonism .

Comparison with Similar Compounds

Sources :

Sources :

Biological Activity

l-Menthol, a naturally occurring monoterpene, is primarily derived from peppermint oil (Mentha × piperita) and has garnered significant attention for its diverse biological activities. This article delves into the various pharmacological effects of l-menthol, supported by recent research findings, data tables, and case studies.

Overview of Biological Properties

l-Menthol exhibits a wide range of biological activities, including:

  • Analgesic : Provides pain relief.
  • Anti-inflammatory : Reduces inflammation.
  • Antibacterial : Inhibits bacterial growth.
  • Antifungal : Effective against fungal infections.
  • Anticancer : Shows potential in cancer prevention and treatment.
  • Cooling effect : Activates TRPM8 receptors, inducing a cooling sensation.

l-Menthol acts through various mechanisms:

  • TRPM8 Activation : It is a known agonist of TRPM8 receptors, which are responsible for the sensation of cold. This receptor activation leads to a cooling effect on the skin and mucosal membranes .
  • Calcium Channel Modulation : l-Menthol influences calcium channels by blocking voltage-gated sodium channels and modulating calcium influx in excitable cells. It has been shown to promote Ca²⁺-activated K⁺ currents in certain cell types .
  • Cytokine Regulation : Studies indicate that l-menthol can modulate pro-inflammatory cytokines such as TNF-α and IL-1β in various cell lines .

Table 1: Summary of Biological Activities of l-Menthol

Activity TypeEffectStudy Reference
Anti-inflammatory↓ TNF-α release in THP-1 cellsHilfiger et al.
Analgesic↓ Pain response in LPS-exposed ratsDu et al.
AntibacterialEffective against various pathogensBouyahya et al.
AntifungalInhibits Candida albicansBouyahya et al.
GastrointestinalSuppresses peristalsis during endoscopyHiki et al.

Case Study 1: Gastrointestinal Endoscopy

A systematic review involving eight randomized controlled trials with 1,366 subjects demonstrated that l-menthol significantly improved the proportion of no peristalsis during gastrointestinal endoscopy procedures (OR = 6.51) compared to placebo . This suggests its potential utility in clinical settings to facilitate endoscopic examinations.

Case Study 2: Anti-inflammatory Effects

In a study on male Wistar rats, l-menthol administration resulted in reduced microglial activation and downregulation of pro-inflammatory factors such as COX-2 and iNOS after exposure to lipopolysaccharides (LPS). The findings highlighted its role in mitigating neuroinflammation .

Safety and Toxicology

Toxicological assessments indicate that l-menthol is well tolerated at high doses without significant systemic effects. In chronic toxicity studies, no evidence of carcinogenicity was found in both rats and mice at doses up to 667 mg/kg body weight per day . Furthermore, it has been deemed non-genotoxic based on various in vitro tests.

Chemical Reactions Analysis

Oxidation Reactions

l-Menthol undergoes oxidation to form menthone , a ketone derivative, via multiple pathways:

Hypochlorite-mediated Oxidation

A greener route uses calcium hypochlorite (Ca(ClO)2_2) in acetic acid. Solvent optimization studies reveal:

Solvent SystemReaction Time (min)Yield (%)
Ethyl acetate/AcOH1875
Acetonitrile/AcOH3068
Dichloromethane/AcOH2572

Ethyl acetate, despite lower polarity, achieved the fastest reaction due to improved hypochlorite solubility .

Catalytic Oxidative Dehydrogenation

Silver-strontium catalysts (AgSr/SiO2_2) enable gas-phase oxidation at 300°C:

Catalyst CompositionConversion (%)Menthone Yield (%)
1.5% Ag, 4% Sr/SiO2_27114
3.0% Ag, 4% Sr/SiO2_24912

Higher oxygen ratios increased conversion but reduced selectivity due to by-product formation .

Dehydration Reactions

Acid-catalyzed dehydration produces menthene isomers via an E1 mechanism:

Reaction Mechanism

  • Protonation of the hydroxyl group by H2_2SO4_4.

  • Carbocation formation at the tertiary carbon (C3).

  • Hydride shifts generating secondary carbocations.

  • β-H elimination yielding alkenes:

    • 3-Menthene (major, ~70%)

    • 2-Menthene (minor, ~20%)

    • 1-Methyl-4-isopropylcyclohexene (~10%) .

Conditions

  • Catalyst : 2% H2_2SO4_4

  • Temperature : 150–180°C

  • Byproducts : Trace isomenthone from competing oxidation .

Esterification and Halogenation

l-Menthol participates in nucleophilic substitutions:

Halogenation

With PCl5_5, it forms menthyl chloride :

l-Menthol+PCl5Menthyl chloride+POCl3+HCl\text{l-Menthol} + \text{PCl}_5 \rightarrow \text{Menthyl chloride} + \text{POCl}_3 + \text{HCl}

Reaction proceeds via SN2 mechanism at the hydroxyl site .

Ester Formation

Acetylation with acetic anhydride yields menthyl acetate, a common fragrance intermediate.

Preparation Methods

Enzymatic Cascade in Peppermint Secretory Glands

The biosynthesis of (−)-menthol in Mentha × piperita involves an eight-step enzymatic pathway within glandular trichomes. Geranyl diphosphate synthase (GPPS) initiates the process by condensing isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) into geranyl diphosphate. (−)-Limonene synthase (LS) then cyclizes this intermediate to form (−)-limonene, which undergoes sequential oxidation and reduction steps.

A critical juncture occurs at the hydroxylation of (−)-limonene by (−)-limonene-3-hydroxylase (L3OH), which utilizes cytochrome P450 enzymes and NADPH to produce (−)-trans-isopiperitenol. Subsequent dehydrogenation by (−)-trans-isopiperitenol dehydrogenase (iPD) yields (−)-isopiperitenone, followed by NADPH-dependent reduction via (−)-isopiperitenone reductase (iPR) to form (+)-cis-isopulegone. Isomerization and final reductions produce (−)-menthone and ultimately (−)-menthol, with overall pathway efficiencies reaching 60–70% in optimized cultivars.

Chemical Synthesis via Racemate Resolution

Esterification-Resolution-Hydrolysis Sequence

Patent CN110452091A details a three-step resolution method for L-menthol production from D,L-menthol racemates:

Esterification with Benzoic Acid Derivatives

D,L-menthol reacts with methyl benzoate under vacuum (2,000–10,000 Pa) catalyzed by sulfonic acid resins at 80°C. This step achieves 95–98% conversion to D,L-menthyl benzoate within 5 hours, with vacuum distillation removing excess methyl benzoate (Table 1).

Table 1: Esterification Efficiency Under Varied Catalytic Loads

Catalyst (g)Conversion (%)Menthyl Benzoate Yield (%)
1095.293.1
2097.895.6
4098.496.3

Crystallization-Based Enantiomer Separation

The D,L-menthyl benzoate mixture undergoes fractional crystallization in a two-stage melt crystallizer. At 25°C, L-menthyl benzoate preferentially crystallizes with 92% ee, while D-enantiomers remain in the mother liquor. Recrystallization at 15°C increases ee to 99.5%, enabling mechanical separation.

Hydrolysis to L-Menthol

Saponification of L-menthyl benzoate with NaOH (20% w/v) at 90°C for 3 hours liberates L-menthol with 98.7% purity. Residual benzoic acid is removed via aqueous extraction, yielding pharmaceutical-grade product.

Industrial-Scale Purification via Fractional Distillation

Vacuum Distillation of Mint Oils

US Patent 2,662,052 describes a menthol isolation method from cornmint oil containing 65% menthol and 12.5% menthone. Key steps include:

  • Primary Distillation : Under reduced pressure (≤50 mmHg), menthone and low-boiling terpenes are removed using a 50-tray column (reflux ratio 50:1). This concentrates menthol to 89% in the residue.

  • Steam Distillation : The menthol-rich residue is steam-distilled, achieving 88% recovery of crude menthol (mp 29–34°C).

  • Water Digestion : Repeated washing with boiling water elevates the melting point to 40.5°C, meeting USP standards.

This method surpasses traditional crystallization by increasing yields from 60% to 88%, though it requires precise temperature control to avoid menthol degradation.

Continuous-Flow Synthesis Advancements

Microwave-Assisted Esterification

A 2020 study demonstrated L-menthyl glyoxylate synthesis via continuous-flow reactors (Figure 1). Using Amberlyst-15 catalyst and acetonitrile solvent, optimal conditions were:

  • Temperature : 111°C

  • Residence Time : 4.3 minutes

  • L-Menthol Equivalents : 6

Under these parameters, glyoxylic acid conversion reached 78%, with 51% selectivity for L-menthyl glyoxylate monohydrate (LMGH). Microwave irradiation reduced reaction times by 40% compared to conventional heating.

Table 2: Continuous-Flow Optimization Results

ParameterConversion (%)Selectivity (%)
69°C, 4.3 min4869
111°C, 1.2 min7263
90°C, 5.0 min6865

Challenges in Water Removal

The study highlighted water co-production as a limiting factor, reducing equilibrium conversion by 15–20%. Incorporating molecular sieves or membrane separators could theoretically increase yields to >85%, though this remains experimentally unvalidated.

Comparative Analysis of Production Methods

Yield and Purity Metrics

MethodYield (%)Purity (%)Energy Intensity (kWh/kg)
Biosynthesis60–7095–98120–150
Racemate Resolution93–9698.780–100
Fractional Distillation8899.5150–180
Continuous Flow7897.260–75

Industrial Applicability

Racemate resolution dominates pharmaceutical production due to high enantiopurity, while fractional distillation remains prevalent in bulk manufacturing. Continuous-flow systems show promise for decentralized production but require catalyst longevity improvements beyond 500 hours .

Q & A

Q. What experimental methods are recommended for quantifying residual l-Menthol in solution under controlled conditions?

Residual l-Menthol can be measured using liquid chromatography (LC) after timed exposure in a thermostatic environment. For example, heat-sealed glass ampoules containing l-Menthol solution are incubated at 50°C for 12 days, followed by LC analysis. The residual rate is calculated as:

Residual Rate (%)=Content after elapsed timeInitial content×100\text{Residual Rate (\%)} = \frac{\text{Content after elapsed time}}{\text{Initial content}} \times 100

This method ensures reproducibility and stability assessment under simulated storage conditions .

Q. How can researchers achieve enantiomeric resolution of l-Menthol from racemic mixtures?

Precolumn derivatization coupled with high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is effective. CSPs like cyclodextrin-based columns exploit host-guest interactions to separate l-Menthol from its enantiomers. For instance, derivatizing agents such as acetyl chloride enhance chromatographic resolution by altering polarity, enabling precise quantification of enantiomeric excess .

Advanced Research Questions

Q. What molecular pathways mediate l-Menthol-induced apoptosis in cancer cells, and how are these pathways validated experimentally?

l-Menthol triggers apoptosis in adenocarcinoma cells (e.g., Caco-2) via caspase 10 activation and HSP90 suppression. Key steps include:

  • Microarray analysis : Identifies caspase 10 as the initiator (vs. caspase 8) through apoptosis-related gene expression profiling.
  • Proteomics : Confirms HSP90 downregulation, leading to AKT pathway inhibition and BAD/BCLxL complex dissociation.
  • In silico modeling : Predicts binding affinities and validates signaling pathways. Combined multi-omics approaches ensure mechanistic clarity and reproducibility .

Q. How do computational and experimental techniques elucidate nonbonding interactions in l-Menthol-based deep eutectic solvents (DES)?

  • Mass spectrometry (MS) : Confirms 1:1 stoichiometry of l-Menthol/acetic acid clusters.
  • Infrared (IR) and vibrational circular dichroism (VCD) : Detect hydrogen bonding and chirality transfer from l-Menthol to acetic acid.
  • Density functional theory (DFT) : Calculates thermochemical properties and optimizes cluster conformers (e.g., ωB97XD/6-311G(d,p) level).
  • Principal component analysis (PCA) : Simplifies spectral data interpretation. These methods collectively reveal DES formation mechanisms and chiral interactions .

Q. What enzymatic strategies enhance kinetic resolution of l-Menthol in biocatalysis?

Engineering esterases (e.g., from Bacillus subtilis) improves enantioselectivity for l-Menthol synthesis. Key optimizations include:

  • Semirational design : Mutating active-site residues (e.g., W187H) to enhance substrate binding.
  • Solvent-free systems : Using aqueous media for sustainable hydrolysis of l-Menthyl acetate. Activity assays (e.g., GC or HPLC monitoring) validate catalytic efficiency and selectivity .

Q. How should researchers address contradictions in l-Menthol’s bioactivity data across cancer cell lines?

Apply statistical frameworks like:

  • Univariable analysis : Identifies correlations between l-Menthol concentration and apoptotic markers.
  • Multivariable regression : Controls confounding variables (e.g., cell line genetic heterogeneity).
  • SPSS or R-based modeling : Quantifies dose-response variability and reconciles disparate results. Transparent reporting of experimental conditions (e.g., exposure time, cell culture protocols) ensures data comparability .

Methodological Notes

  • Experimental Design : For apoptosis studies, include positive/negative controls (e.g., caspase inhibitors) and validate findings across ≥3 cell lines.
  • Data Validation : Cross-reference proteomic data with transcriptomic results (e.g., qPCR for HSP90 mRNA levels) .
  • Reproducibility : Document DES preparation protocols (molar ratios, mixing temperatures) to enable replication .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(-)-Menthol
Reactant of Route 2
(-)-Menthol

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